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Compound of Interest

8-Amino-2H-1,4-benzoxazin-

3(4H)-one

Cat. No.: B112460

Compound Name:

Unveiling Binding Affinities: A Comparative
Docking Study of 1,4-Benzoxazinone Derivatives

A comprehensive analysis of computational docking studies reveals key structural insights into
the binding of 1,4-benzoxazinone derivatives to various therapeutic targets. This guide
synthesizes findings from recent research, presenting a comparative look at their binding
affinities and the molecular interactions that govern their potential biological activities.

Researchers in drug discovery are increasingly turning to computational methods to predict
and analyze the interaction between small molecules and biological macromolecules. Among
the classes of compounds showing promise are 1,4-benzoxazinone derivatives, known for their
diverse pharmacological effects, including antimicrobial, antidiabetic, and antiviral properties.[1]
[2] This guide provides an objective comparison of the binding affinities of several 1,4-
benzoxazinone derivatives based on data from recent in-silico studies.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities of various 1,4-benzoxazinone derivatives
against different protein targets, as determined by molecular docking simulations. A more
negative docking score typically indicates a stronger binding affinity.
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Antimicrobial Activity: Targeting E. coli DNA Gyrase B

A study focusing on the antimicrobial potential of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives
identified several compounds with strong binding affinities for the GyrB active site of E. coli
DNA gyrase.[3][4] The results highlight the potential of these derivatives as novel antibacterial

agents.[3]
Compound Docking Score (kcal/mol)
4d -6.585[4]
4a -6.038[4]
4 (Not explicitly stated, but noted for high
e
antimicrobial potency)[3]
4f (Ranked after 4e in binding affinity)[4]
4b (Favorable binding)[4]
4c (Favorable binding)[4]
49 (Favorable binding)[4]

Table 1: Binding affinities of 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives against E. coli DNA
gyrase B.

Antidiabetic Potential: Inhibition of a-Amylase and a-
Glucosidase

In a 2024 study, newly synthesized polyheterocyclic molecules derived from[1][3]-benzoxazin-
3-one were evaluated for their antidiabetic potential by docking against pancreatic a-amylase
and intestinal a-glucosidase.[1] The findings suggest that these compounds could be promising
candidates for the development of new antidiabetic drugs.[1]
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Target Enzyme Compound Binding Affinity (kcal/mol)
Pancreatic a-Amylase 5a -9.2[1]

50 -9.1[1]

Intestinal a-Glucosidase 5n -9.9[1]

5e -9.6[1]

Table 2: Binding affinities of isoxazolinyl-1,2,3-triazolyl-[1][3]-benzoxazin-3-one derivatives

against key diabetic-related enzymes.

Antiviral Activity: Targeting Herpes Virus Type 1 (HSV-1)
Protease

A computational study investigated the interactions between 1,4-benzoxazinone derivatives
and HSV-1 protease. The docking results identified key interactions, such as hydrogen bonding
with Ser129, which are crucial for the inhibitory activity of these compounds.[5]

Compound Key Interaction

Benzoxazinone 15 Hydrogen bond with Ser129[5]

) Hydrophobic interactions positioning the ligand
Benzoxazinone 1
in the binding cavity[5]

Table 3: Qualitative interaction analysis of benzoxazinone derivatives with HSV-1 protease.

Experimental Protocols: A Look into the
Methodology

The accuracy and reliability of computational docking studies are highly dependent on the
methodologies employed. The following section details the typical experimental protocols used
in the cited studies.

Molecular Docking Workflow
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A generalized workflow for the molecular docking studies cited involves several key steps, from
protein and ligand preparation to the final analysis of the docking results.

General Molecular Docking Workflow

Preparation

Protein Structure Acquisition (e.g., PDB) Ligand Structure Preparation (2D to 3D)

Processing

Protein Preparation Ligand Preparation
(Add Hydrogens, Assign Charges, Remove Water) (Energy Minimization, Assign Charges)

Docking & Analysis

Grid Box Generation
(Define Active Site)

\

Molecular Docking Simulation
(e.g., AutoDock, Schrédinger Glide)

:

Analysis of Results
(Binding Energy, Interactions, Visualization)

Click to download full resolution via product page

Caption: A flowchart illustrating the typical steps involved in a computational molecular docking
study.

Detailed Docking Protocol using Schrdodinger Glide

One of the studies provided a detailed procedure for molecular docking using the Schrddinger
Glide software.[4] This protocol offers a glimpse into the meticulous process required for
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accurate in-silico analysis.
Protein Preparation:

e The crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 5L3J) is
obtained.[4]

e Hydrogens are added, bond orders are assigned, and zero-order bonds to metals are
created.[4]

» Missing side chains and loops are completed using Prime.[4]
« Water molecules beyond a 5 A radius from heteroatoms are removed.[4]
» Het states are generated using Epik.[4]

e The H-bond network is optimized to fix redundant hydrogens and determine the most
probable positions for thiol and hydroxyl hydrogens.[4]

Ligand Preparation:
e The 3D structures of the 1,4-benzoxazinone derivatives are built.

o Ligands are prepared using the LigPrep module, which involves generating possible
ionization states and tautomers at a physiological pH.

Receptor Grid Generation:
o Areceptor grid is generated by defining a box around the active site of the protein.
Docking:

o The prepared ligands are docked into the receptor grid using the Glide module in Standard
Precision (SP) or Extra Precision (XP) mode.

Analysis:
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e The docking scores and binding poses of the ligands are analyzed to determine the best
candidates.

« Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and
protein residues are visualized and examined.

Signaling Pathway Context: PIBK/Akt/mTOR
Pathway

Some 1,4-benzoxazinone derivatives have been designed to target specific signaling pathways
implicated in diseases like cancer. For instance, a class of 4-phenyl-2H-benzo[b][1][3]oxazin-
3(4H)-one derivatives were developed as potent PI3K/mTOR dual inhibitors.[6] The
PISK/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth,
proliferation, and survival.[6]
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Caption: An overview of the PI3K/Akt/mTOR signaling pathway, a target for some 1,4-
benzoxazinone derivatives.

Conclusion

The computational docking studies summarized in this guide underscore the significant
potential of 1,4-benzoxazinone derivatives as a versatile scaffold for the development of new
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therapeutic agents. The comparative analysis of binding affinities provides valuable insights for
researchers in medicinal chemistry and drug development, aiding in the rational design and
optimization of more potent and selective inhibitors for a range of biological targets. Further in-
vitro and in-vivo studies are warranted to validate these in-silico findings and to fully elucidate
the therapeutic potential of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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